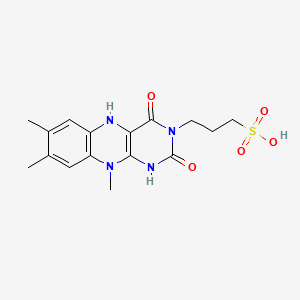
1,5-Dihydro-3-(3-sulfopropyl)lumiflavin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Dihydro-3-(3-sulfopropyl)lumiflavin, also known as this compound, is a useful research compound. Its molecular formula is C16H20N4O5S and its molecular weight is 380.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Biochemical Applications
a. Mercury Reduction
One of the notable applications of 1,5-Dihydro-3-(3-sulfopropyl)lumiflavin is its role in the reduction of mercury ions (Hg²⁺) to elemental mercury (Hg⁰). Research has shown that this compound can effectively facilitate this reduction in buffered aqueous solutions at pH 4.7. The mechanism involves the formation of a complex between the lumiflavin derivative and mercury ions, which enhances the reduction rate significantly compared to other reducing agents .
b. Enzyme Inhibition Studies
The compound has been investigated for its potential as an enzyme inhibitor. Studies indicate that it can inhibit specific enzymes involved in metabolic pathways, which may have implications for drug development targeting diseases where these enzymes are overactive or dysfunctional. For instance, the inhibitory effect on certain oxidoreductases has been documented, suggesting a potential therapeutic role in conditions like cancer or metabolic disorders .
Environmental Applications
a. Photocatalytic Activity
This compound exhibits photocatalytic properties that can be harnessed for environmental remediation. Its ability to generate reactive oxygen species (ROS) under light exposure makes it a candidate for degrading pollutants in water bodies. This property is particularly useful in treating wastewater contaminated with organic pollutants and heavy metals .
b. Antioxidant Properties
The compound has demonstrated significant antioxidant activity, which is crucial for protecting biological systems from oxidative stress. Its application in food science as a natural preservative is being explored due to its ability to inhibit lipid peroxidation and extend shelf life . Additionally, it shows promise in cosmetic formulations aimed at preventing skin damage caused by UV radiation.
Table 1: Summary of Research Findings on this compound
属性
CAS 编号 |
91385-12-5 |
|---|---|
分子式 |
C16H20N4O5S |
分子量 |
380.4 g/mol |
IUPAC 名称 |
3-(7,8,10-trimethyl-2,4-dioxo-1,5-dihydrobenzo[g]pteridin-3-yl)propane-1-sulfonic acid |
InChI |
InChI=1S/C16H20N4O5S/c1-9-7-11-12(8-10(9)2)19(3)14-13(17-11)15(21)20(16(22)18-14)5-4-6-26(23,24)25/h7-8,17H,4-6H2,1-3H3,(H,18,22)(H,23,24,25) |
InChI 键 |
MYQMFPRXICJOND-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N(C3=C(N2)C(=O)N(C(=O)N3)CCCS(=O)(=O)O)C |
规范 SMILES |
CC1=CC2=C(C=C1C)N(C3=C(N2)C(=O)N(C(=O)N3)CCCS(=O)(=O)O)C |
Key on ui other cas no. |
91385-12-5 |
同义词 |
1,5-dihydro-3-(3-sulfopropyl)lumiflavin FlH2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















